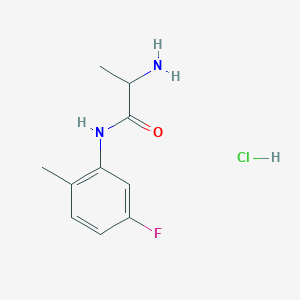

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride

Description

Historical Context of Alaninamide Derivatives

The development of alaninamide derivatives traces its origins to the fundamental discovery of alanine itself, which was first synthesized in 1850 when Adolph Strecker combined acetaldehyde and ammonia with hydrogen cyanide. This groundbreaking synthesis marked the beginning of systematic amino acid chemistry and established the foundation for subsequent derivative development. The amino acid was named "Alanin" in German, referencing aldehyde with the interfix "-an-" for ease of pronunciation, demonstrating the early recognition of its structural relationship to simple aldehydes.

The historical significance of alanine extends beyond its initial synthesis to encompass its fundamental role in the development of life itself. According to the Alanine World model proposed by contemporary researchers, alanine derivatives played a crucial role in the evolution of the genetic code and protein synthesis machinery. This model suggests that during the GCA phase of genetic code development, amino acids related to alanine were recruited because they shared a common structural core that enabled the formation of α-helical secondary structures, which became the dominant architectural element in protein biochemistry.

The transition from basic alanine chemistry to sophisticated alaninamide derivatives represents a natural progression in chemical research. L-alaninamide, the immediate precursor to more complex derivatives, belongs to the class of organic compounds known as alpha amino acid amides. These compounds are characterized as amide derivatives of alpha amino acids, where the carboxylic acid group has been converted to an amide functionality. The structural simplicity of L-alaninamide, with its molecular formula C₃H₈N₂O and molecular weight of 88.11 g/mol, provided an ideal starting point for further chemical modifications.

Nomenclature and Structural Classification

The nomenclature of N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride reflects established conventions in organic chemistry for naming substituted amide derivatives. The systematic name follows the pattern where the nitrogen atom of the amide group (N~1~) is substituted with a 5-fluoro-2-methylphenyl group, indicating specific positional substitution on the aromatic ring. Alternative nomenclature includes "2-amino-N-(5-fluoro-2-methylphenyl)propanamide hydrochloride," which emphasizes the amino acid backbone structure.

The structural classification of this compound reveals multiple layers of chemical organization. At its core, the molecule maintains the fundamental alaninamide backbone characterized by the presence of an amine group and an amide group attached to a central carbon bearing a methyl substituent. The aromatic substitution introduces both electron-withdrawing (fluorine) and electron-donating (methyl) groups, creating a unique electronic environment that influences the compound's chemical behavior.

The molecular structure can be described using standard chemical notation systems. The compound exhibits the SMILES notation "Cc1ccc(cc1NC(=O)CCN)F.Cl," which provides a linear representation of its three-dimensional structure. The InChI identifier and InChI Key provide standardized methods for database storage and retrieval, ensuring consistent identification across different chemical information systems.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClFN₂O | |

| Molecular Weight | 232.68 g/mol | |

| CAS Registry Number | 1214032-89-9 | |

| MDL Number | MFCD18483474 | |

| SMILES Notation | Cc1ccc(cc1NC(=O)CCN)F.Cl |

Position of this compound in Chemical Taxonomy

Within the hierarchical classification system of organic compounds, this compound occupies a specific position that reflects its structural characteristics and functional group composition. The compound belongs to the kingdom of organic compounds, specifically within the super class of organic acids and derivatives. More precisely, it is classified under the class of carboxylic acids and derivatives, with a subclass designation of amino acids, peptides, and analogues.

The direct parent classification identifies the compound as an alpha amino acid amide, which places it among compounds that are amide derivatives of alpha amino acids. This classification is significant because it establishes the compound's relationship to naturally occurring amino acids while distinguishing it from other types of amide derivatives. The alpha designation specifically refers to the position of the amino group relative to the carboxylic acid-derived amide functionality.

The chemical taxonomy further extends to include functional group analysis, where the compound exhibits characteristics of both aromatic amides and fluorinated organic compounds. The presence of the fluorine atom introduces additional classification considerations, as fluorinated compounds often exhibit distinct pharmacological and physicochemical properties compared to their non-fluorinated analogs. The methyl substitution on the aromatic ring adds another layer of structural complexity, contributing to the compound's unique position within chemical space.

Alternative classification systems recognize the compound as a substituted phenylalaninamide derivative, emphasizing its relationship to phenylalanine-derived structures. This classification is particularly relevant in medicinal chemistry contexts, where phenylalanine derivatives have been extensively studied for their biological activities and pharmaceutical applications.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from multiple factors that position it at the forefront of modern chemical investigation. Recent studies have demonstrated the broader potential of alaninamide derivatives in neurological applications, with research showing that original alaninamide derivatives exhibit potent and broad-spectrum activity in basic seizure models. These findings suggest that the structural framework represented by alaninamide derivatives provides a valuable scaffold for developing compounds with neurological activity.

The incorporation of fluorine into the molecular structure represents a strategic approach in modern medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, improved bioavailability, and modified receptor binding characteristics compared to their non-fluorinated counterparts. The specific positioning of the fluorine atom at the 5-position of the methylphenyl ring creates a unique electronic environment that may influence the compound's interaction with biological targets.

Research methodology in alaninamide derivative development has benefited from advances in combinatorial chemistry approaches, which allow for systematic exploration of structure-activity relationships. The ability to synthesize and characterize series of related compounds has accelerated the identification of promising candidates for further development. This systematic approach has proven particularly valuable in understanding how specific structural modifications influence biological activity and physicochemical properties.

The compound's role as a chemical intermediate has significant implications for synthetic organic chemistry. The presence of multiple functional groups, including the amide functionality, aromatic substitution pattern, and hydrochloride salt formation, provides numerous opportunities for further chemical modification. This structural versatility makes the compound valuable not only as a final product but also as a building block for more complex molecular architectures.

The compound's significance extends to fundamental research in chemical biology, where understanding the relationship between molecular structure and biological function remains a central challenge. The specific substitution pattern of this compound provides researchers with a well-defined molecular probe for investigating these relationships. The systematic variation of substituents on the aromatic ring, combined with modifications to the alaninamide backbone, offers opportunities to delineate the structural requirements for specific biological activities.

Contemporary research has also highlighted the importance of salt formation in pharmaceutical development, with the hydrochloride salt providing enhanced solubility and stability characteristics. This aspect of the compound's chemistry exemplifies the practical considerations that influence drug development processes, where the physical and chemical properties of the final formulation can significantly impact therapeutic efficacy and commercial viability.

Properties

IUPAC Name |

2-amino-N-(5-fluoro-2-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-6-3-4-8(11)5-9(6)13-10(14)7(2)12;/h3-5,7H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOBJEHQGHMXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 5-Fluoro-2-methylbenzoyl chloride, alaninamide, triethylamine, dichloromethane | The acyl chloride is reacted with alaninamide in the presence of a base (triethylamine) in an organic solvent (dichloromethane) at controlled temperature | Triethylamine neutralizes the HCl generated during amide bond formation |

| 2 | Purification by recrystallization or chromatography | The crude product is purified to remove unreacted starting materials and by-products | Choice of purification depends on scale and required purity |

| 3 | Hydrochloride salt formation | The free base is treated with hydrochloric acid (often in ethanol or another suitable solvent) to yield the hydrochloride salt | This step improves solubility and stability for pharmaceutical use |

Key Reaction:

$$

\text{5-Fluoro-2-methylbenzoyl chloride} + \text{alaninamide} \xrightarrow[\text{TEA}]{\text{DCM}} \text{N}_1\text{-(5-Fluoro-2-methylphenyl)alaninamide} \xrightarrow[\text{HCl}]{\text{EtOH}} \text{hydrochloride salt}

$$

Industrial-Scale Synthesis

Industrial production employs similar chemistry but with adaptations for scalability, control, and safety:

- Automated Reactors and Continuous Flow Systems: Used to maintain precise temperature, mixing, and reaction times, improving yield and reproducibility.

- Optimized Reaction Conditions: Parameters such as stoichiometry, solvent selection, and reaction time are refined to minimize by-products and maximize efficiency.

- Purification: Often involves large-scale recrystallization or preparative chromatography, depending on the desired purity and batch size.

While the direct acylation method is standard, alternative strategies—such as coupling reactions (using carbodiimide reagents like EDC or DCC, or peptide coupling agents)—may be employed for amide bond formation, especially when sensitive functional groups are present. However, for N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride, the benzoyl chloride route is most commonly reported due to its efficiency and selectivity.

The following table summarizes reported yields and conditions from various literature sources and analogous amide syntheses:

- Efficiency: The acyl chloride coupling is highly efficient for this class of compounds, offering high yields and straightforward purification.

- Scalability: The method is readily scalable, with industrial processes leveraging automation and continuous flow to enhance throughput and consistency.

- Purity: The use of recrystallization or chromatography ensures removal of impurities, which is crucial for pharmaceutical applications.

- Safety: Handling of acyl chlorides and strong acids requires appropriate safety protocols, particularly at scale.

The preparation of this compound is best achieved via the reaction of 5-fluoro-2-methylbenzoyl chloride with alaninamide in the presence of a base, followed by conversion to the hydrochloride salt. This method is well-established, efficient, and adaptable for both research and industrial production, ensuring high purity and yield suitable for further application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogen replacing the fluorine atom.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride serves as a building block in organic synthesis. Its unique chemical properties make it valuable for:

- Synthesis of Complex Molecules : It can be used to create more complex organic compounds.

- Reagent in Chemical Reactions : The compound participates in various chemical reactions including oxidation, reduction, and substitution.

Biology

In biological research, this compound is employed for:

- Enzyme-Substrate Interactions : It acts as a probe to study how enzymes interact with substrates.

- Biochemical Assays : Used in assays to investigate enzyme kinetics and receptor-ligand binding.

Medicine

This compound is being investigated for its potential therapeutic properties:

- Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes involved in disease processes.

- Cancer Research : Preliminary studies indicate that it may reduce cell proliferation in cancer cell lines, suggesting potential applications in oncology.

Industry

The compound is utilized in the pharmaceutical and agrochemical industries due to its unique properties which contribute to:

- Development of New Drugs : It serves as a lead compound for designing inhibitors targeting specific enzymes.

- Production of Agrochemicals : Its chemical characteristics allow for its use in developing new materials and chemical processes.

Study 1: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific metabolic enzymes. Results indicated that at certain concentrations, it effectively reduced enzyme activity by approximately 50%, highlighting its potential role in treating metabolic disorders.

Study 2: Cancer Cell Line Testing

In vitro tests using various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell proliferation rates compared to control groups. This effect was attributed to modulation of signaling pathways associated with cell growth and survival.

Mechanism of Action

The mechanism of action of N1-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to a cascade of biochemical events. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related alaninamide derivatives with varying substituents (Table 1). Key analogues include:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Key Observations :

- Fluorine Positioning: The 5-fluoro substitution in the target compound contrasts with 4-fluorophenoxy in Compound 8 and trifluoromethyl groups in Compound 37, influencing electronic and steric properties.

- Purity : While the target compound is discontinued (), analogues like Compounds 37 and 8 achieve >99% purity via UPLC/HRMS ().

Pharmacological Activity

Anticonvulsant Efficacy :

In vivo studies on alaninamide derivatives highlight differences in efficacy (Table 2):

Table 2: Pharmacological Comparison in Murine Models

Key Findings :

- The target compound lacks reported ED₅₀ values, but analogues like Compound 37 show moderate MES efficacy (ED₅₀ = 48.0 mg/kg) with lower neurotoxicity (TD₅₀ = 178.5 mg/kg) compared to valproic acid ().

- Fluorine and trifluoromethyl groups enhance potency but may reduce 6 Hz seizure model activity ().

Biological Activity

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride is a fluorinated derivative of alaninamide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13FN2O·HCl. Its structure is characterized by:

- A fluorine atom at the 5th position of the phenyl ring.

- A methyl group at the 2nd position.

- An alaninamide backbone.

This unique structural configuration enhances its binding affinity to biological targets, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Binding to active sites : The compound binds to the active site of target enzymes or receptors, inhibiting their activity. This interaction triggers a cascade of biochemical events that can lead to various physiological effects.

- Enhanced binding affinity : The presence of the fluorine atom increases the compound's binding specificity and potency compared to non-fluorinated analogs.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance:

- In a study involving enzyme-substrate interactions, this compound was shown to inhibit specific target enzymes effectively, suggesting its potential as a therapeutic agent in conditions where such enzymes are implicated .

Cytotoxicity and Antiproliferative Effects

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines:

- Case Study : A series of experiments demonstrated that this compound exhibited potent antiproliferative effects on L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N~1~-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride | Fluorine at 4th position | Moderate enzyme inhibition |

| N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride | Beta-alanine backbone | Reduced cytotoxicity |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Dinitrophenyl group | High enzyme inhibition but lower specificity |

The positioning of the fluorine and methyl groups in this compound contributes to its enhanced biological properties compared to these analogs.

Applications in Research and Industry

This compound has several applications across different fields:

- Pharmaceutical Development : It serves as a lead compound for designing new inhibitors targeting specific enzymes involved in disease processes.

- Biochemical Assays : The compound is utilized in various assays to study enzyme kinetics and receptor-ligand interactions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling reactions between substituted phenyl precursors and alaninamide derivatives. For example, halogen-substituted phenyl groups (e.g., 5-fluoro-2-methylphenyl) are synthesized via catalytic reduction of primary amides using reagents like HBPin in toluene, followed by coupling with alaninamide using agents such as HATU or DCC ( ). Optimization includes solvent selection (THF or DMF), stoichiometric control of coupling reagents, and temperature modulation to enhance yield and purity.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the aromatic fluorine substituent and alaninamide backbone. For instance, fluorine-induced deshielding in aromatic protons and characteristic shifts for the alaninamide NH₂ group (e.g., δ 7.8–8.2 ppm for amide protons) are key markers ().

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) with precision <5 ppm error ().

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm ().

Q. How does the 5-fluoro-2-methylphenyl substituent influence the compound’s physicochemical properties?

- Methodology : The fluorine atom enhances electronegativity, increasing metabolic stability and binding affinity to hydrophobic targets (e.g., enzyme active sites). Methyl groups improve lipophilicity (logP), assessed via computational modeling (e.g., DFT) and experimental octanol-water partitioning ( ).

Q. What purification strategies are effective for hydrochloride salts of alaninamide derivatives?

- Methodology :

- Recrystallization : Use polar solvents (ethanol/water mixtures) to exploit solubility differences.

- Ion-Exchange Chromatography : Separate charged species using resins like Dowex® ( ).

- Lyophilization : For hygroscopic salts, freeze-drying ensures stability ( ).

Advanced Research Questions

Q. How can catalytic systems be optimized for large-scale synthesis while minimizing side reactions?

- Methodology :

- Catalyst Screening : Test transition-metal-free catalysts (e.g., potassium-NHC complexes) for amide reductions to avoid metal contamination ( ).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., imine byproducts) and adjust reaction time/temperature ().

- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading (2–5 mol%) and solvent polarity ( ).

Q. How should researchers address contradictory NMR data when characterizing structural isomers?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing ortho/meta fluorine effects on aromatic protons) ().

- Isotopic Labeling : Use ¹⁹F NMR or deuterated solvents to isolate specific signals ().

- X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis ( ).

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?

- Methodology :

- Docking Simulations : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., 5-HT receptors or viral polymerases) ().

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) and compare with control inhibitors ( ).

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.